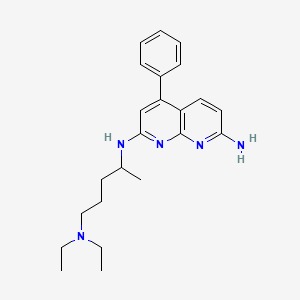
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine is a complex organic compound with a unique structure that includes a naphthyridine core, a phenyl group, and a diethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the phenyl group and the diethylamino substituent. Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may involve catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine has a broad range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 4-Phenyl-1,8-naphthyridine-2,7-diamine
- N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-methyl-1,8-naphthyridine-2,7-diamine
Uniqueness
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
55242-88-1 |
|---|---|
Formule moléculaire |
C23H31N5 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
2-N-[5-(diethylamino)pentan-2-yl]-4-phenyl-1,8-naphthyridine-2,7-diamine |
InChI |
InChI=1S/C23H31N5/c1-4-28(5-2)15-9-10-17(3)25-22-16-20(18-11-7-6-8-12-18)19-13-14-21(24)26-23(19)27-22/h6-8,11-14,16-17H,4-5,9-10,15H2,1-3H3,(H3,24,25,26,27) |
Clé InChI |
ZTOHPQNSUXJFCQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)NC1=NC2=C(C=CC(=N2)N)C(=C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


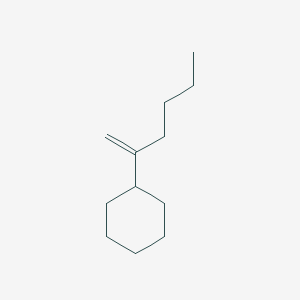


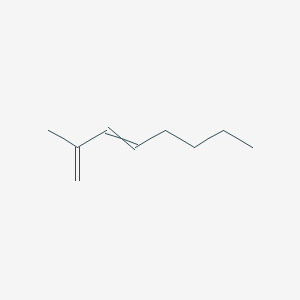

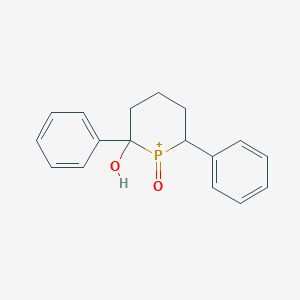
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)

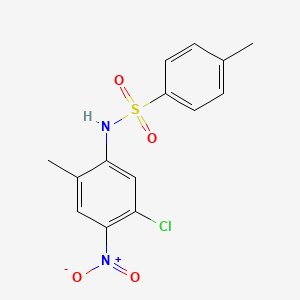


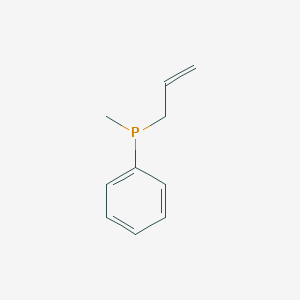

![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)
